molecular formula C13H11NO4S B15171253 Ethyl 5-nitro-2-(thiophen-3-yl)benzoate CAS No. 919087-91-5

Ethyl 5-nitro-2-(thiophen-3-yl)benzoate

Cat. No.: B15171253
CAS No.: 919087-91-5
M. Wt: 277.30 g/mol
InChI Key: ZDCWHMIDJQYHCH-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(thiophen-3-yl)benzoate is a nitro-substituted benzoate ester featuring a thiophene moiety at the 2-position of the aromatic ring. The nitro group enhances electrophilicity, while the thiophene ring contributes to π-π interactions and solubility in nonpolar media. Its synthesis typically involves esterification and substitution reactions, as seen in analogs like ethyl 3-nitro-5-(thiophen-3-yl)benzoate (CAS 1261956-13-1) .

Properties

CAS No.

919087-91-5

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 5-nitro-2-thiophen-3-ylbenzoate

InChI

InChI=1S/C13H11NO4S/c1-2-18-13(15)12-7-10(14(16)17)3-4-11(12)9-5-6-19-8-9/h3-8H,2H2,1H3

InChI Key

ZDCWHMIDJQYHCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-2-(thiophen-3-yl)benzoate typically involves the esterification of 5-nitro-2-(thiophen-3-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(thiophen-3-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, basic conditions.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: Ethyl 5-amino-2-(thiophen-3-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Ethyl 5-nitro-2-(thiophen-3-yl)sulfoxide or sulfone benzoate.

Scientific Research Applications

Ethyl 5-nitro-2-(thiophen-3-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer activities, contributing to the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 5-nitro-2-(thiophen-3-yl)benzoate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also participate in π-π interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzoate and thiophene rings significantly influences reactivity and biological activity. For example:

  • Ethyl 3-nitro-5-(thiophen-3-yl)benzoate (CAS 1261956-13-1): The nitro group at the 3-position (meta to the ester) contrasts with the target compound’s 5-nitro substitution (para to the ester).
  • Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate (CAS 1956310-57-8) : Here, the nitro and bromo groups on the thiophene ring introduce steric and electronic effects distinct from the benzoate-based nitro substitution in the target compound .
Table 1: Substituent Effects on Key Properties
Compound Substituent Position (Benzoate/Thiophene) Key Functional Groups Biological Activity (e.g., AQP3 Inhibition)
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate 5-nitro (benzoate), 3-thiophene Nitro, thiophene, ethyl ester Not directly reported; inferred from analogs
DFP00173 2,6-dichlorophenyl (right-hand side) Urea linker, nitrothiophene Potent AQP3 inhibitor (IC₅₀ < 1 µM)
Ethyl 3-nitro-5-(thiophen-3-yl)benzoate 3-nitro (benzoate), 3-thiophene Nitro, thiophene, ethyl ester Unknown; structural similarity suggests possible activity

Alkyl Group Effects on Physicochemical Properties

The ethyl ester group in the target compound influences lipophilicity and solubility compared to methyl or other alkyl analogs:

  • Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin cements than methyl esters, attributed to increased electron-donating effects and steric flexibility .
  • Methyl benzoate () exhibits lower solubility in polymeric matrices compared to ethyl derivatives, affecting dye-polymer interactions .
Table 2: Alkyl Group Impact on Physical Properties
Compound Alkyl Group Melting Point (°C) Solubility (LogP) Reactivity in Polymer Matrices
This compound Ethyl Not reported Estimated ~3.2 Moderate (inferred)
Methyl benzoate Methyl -12 1.96 Low
Ethyl 4-(dimethylamino)benzoate Ethyl Not reported ~2.8 High

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